N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide
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Overview
Description
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide is a complex organic compound that features a unique structure combining adamantane, imidazolidinone, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl group.
Imidazolidinone Formation: The functionalized adamantane is reacted with appropriate reagents to form the imidazolidinone ring.
Trifluoromethylation: Introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethyl iodide under specific conditions.
Benzamide Coupling: The final step involves coupling the imidazolidinone derivative with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(Adamantan-1-YL)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide
- N-{1-[1-(Adamantan-1-YL)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide
Uniqueness
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the trifluoromethyl group increases its metabolic stability and bioavailability.
Properties
Molecular Formula |
C24H28F3N3O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C24H28F3N3O3/c1-2-18(22-11-14-8-15(12-22)10-16(9-14)13-22)30-20(32)23(24(25,26)27,29-21(30)33)28-19(31)17-6-4-3-5-7-17/h3-7,14-16,18H,2,8-13H2,1H3,(H,28,31)(H,29,33) |
InChI Key |
CCVVZPYISQMJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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